molecular formula C15H11N3O3 B11776913 4-Nitro-3-(3-phenoxyphenyl)-1H-pyrazole

4-Nitro-3-(3-phenoxyphenyl)-1H-pyrazole

Cat. No.: B11776913
M. Wt: 281.27 g/mol
InChI Key: SKOLGDYUGUPBQN-UHFFFAOYSA-N
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Description

4-Nitro-3-(3-phenoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by a nitro group at the 4-position and a phenoxyphenyl group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-(3-phenoxyphenyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-phenoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a nitro-substituted reagent to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-(3-phenoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced pyrazoles, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Nitro-3-(3-phenoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Nitro-3-(3-phenoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxyphenyl group contributes to the compound’s overall stability and reactivity, influencing its interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-3-(3-phenoxyphenyl)-1H-pyrazole
  • 3-Phenoxyphenylpyrazole
  • 4-Nitro-1H-pyrazole

Uniqueness

This compound is unique due to the presence of both the nitro and phenoxyphenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

4-nitro-5-(3-phenoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C15H11N3O3/c19-18(20)14-10-16-17-15(14)11-5-4-8-13(9-11)21-12-6-2-1-3-7-12/h1-10H,(H,16,17)

InChI Key

SKOLGDYUGUPBQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C=NN3)[N+](=O)[O-]

Origin of Product

United States

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